N-(4-(6-methoxybenzofuran-2-yl)thiazol-2-yl)-2-phenoxyacetamide
Overview
Description
“N-(4-(6-methoxybenzofuran-2-yl)thiazol-2-yl)-2-phenoxyacetamide” is a compound that contains a benzofuran scaffold . Benzofuran and its derivatives are found in a wide range of natural and synthetic compounds with various biological and pharmacological applications . They have been used in the treatment of diseases such as cancer or psoriasis .
Mechanism of Action
Target of Action
The primary targets of N-[4-(6-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide are cancer cells, specifically human breast cancer (MDA-MB-231) and human lung cancer (A549) cell lines . These cells are targeted due to the compound’s anticancer properties .
Mode of Action
The compound interacts with its targets by inhibiting cell growth . This moiety is a common feature in many anticancer drugs , suggesting it plays a key role in the compound’s mode of action.
Biochemical Pathways
The compound affects biochemical pathways related to cell growth and proliferation . By inhibiting these pathways, the compound can effectively halt the growth of cancer cells
Pharmacokinetics
The compound’s water solubility and anticancer activity suggest it may have favorable bioavailability .
Result of Action
The primary result of the compound’s action is the inhibition of cancer cell growth . This is evidenced by the compound’s significant cytotoxic effects on human breast and lung cancer cells .
Advantages and Limitations for Lab Experiments
N-(4-(6-methoxybenzofuran-2-yl)thiazol-2-yl)-2-phenoxyacetamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate the blood-brain barrier, allowing it to exert its effects directly on the brain. It is also stable and easy to handle, making it suitable for use in a range of experimental settings. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental protocols.
Future Directions
There are several future directions for research on N-(4-(6-methoxybenzofuran-2-yl)thiazol-2-yl)-2-phenoxyacetamide. One area of focus is the development of more efficient synthesis methods that can produce larger quantities of this compound. Another area of focus is the investigation of the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases. Further studies are also needed to elucidate the precise mechanisms of action of this compound and to identify any potential side effects or toxicity associated with its use.
Conclusion:
In conclusion, this compound is a novel compound that has shown promise for its potential applications in scientific research, particularly in the field of neuroscience. Its ability to modulate various signaling pathways in the brain has led to its investigation as a potential therapeutic agent for neurodegenerative diseases. Further research is needed to fully understand the mechanisms of action of this compound and to identify any potential limitations or side effects associated with its use.
Scientific Research Applications
N-(4-(6-methoxybenzofuran-2-yl)thiazol-2-yl)-2-phenoxyacetamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects against oxidative stress and excitotoxicity, two mechanisms that are involved in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been shown to enhance cognitive function and memory in animal models.
properties
IUPAC Name |
N-[4-(6-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c1-24-15-8-7-13-9-18(26-17(13)10-15)16-12-27-20(21-16)22-19(23)11-25-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXFRVZTWHAVHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(O2)C3=CSC(=N3)NC(=O)COC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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